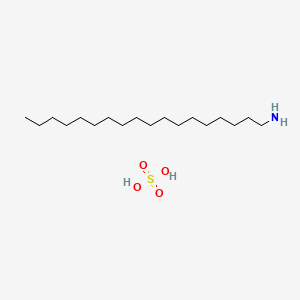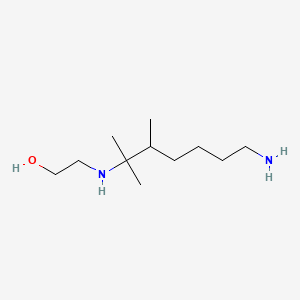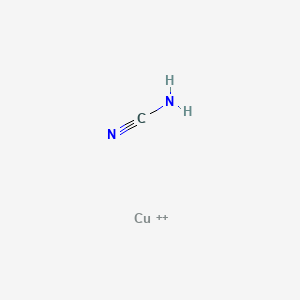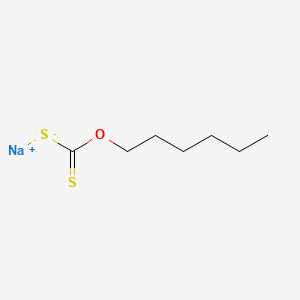
Carbonodithioic acid, O-hexyl ester, sodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonodithioic acid, O-hexyl ester, sodium salt is an organic compound with the molecular formula C8H15NaOS2. It is commonly used in various industrial applications due to its unique chemical properties. This compound is part of the xanthate family, which is known for its role in the mining industry as flotation agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carbonodithioic acid, O-hexyl ester, sodium salt typically involves the reaction of carbon disulfide with sodium hydroxide and hexanol. The reaction proceeds as follows:
Reaction of Carbon Disulfide with Sodium Hydroxide: This forms sodium dithiocarbonate.
Addition of Hexanol: The sodium dithiocarbonate reacts with hexanol to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and reactant concentrations, to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonodithioic acid, O-hexyl ester, sodium salt undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted xanthates
Applications De Recherche Scientifique
Carbonodithioic acid, O-hexyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flotation agent in mining.
Biology: Investigated for its potential use in biochemical assays and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its role as an antioxidant.
Industry: Widely used in the mining industry for the flotation of minerals and in the production of rubber and plastics.
Mécanisme D'action
The mechanism by which Carbonodithioic acid, O-hexyl ester, sodium salt exerts its effects involves its ability to form complexes with metal ions. This property is particularly useful in the mining industry, where it helps in the separation of valuable minerals from ores. The compound interacts with metal ions, forming stable complexes that can be easily separated from the rest of the material.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbonodithioic acid, O-ethyl ester, sodium salt
- Carbonodithioic acid, O-butyl ester, sodium salt
- Carbonodithioic acid, O-pentyl ester, sodium salt
Uniqueness
Carbonodithioic acid, O-hexyl ester, sodium salt is unique due to its specific alkyl chain length, which provides distinct solubility and reactivity properties compared to its shorter or longer chain counterparts. This makes it particularly effective in certain industrial applications, such as mineral flotation, where its balance of hydrophobic and hydrophilic properties is advantageous.
Propriétés
Numéro CAS |
17202-46-9 |
|---|---|
Formule moléculaire |
C7H13NaOS2 |
Poids moléculaire |
200.3 g/mol |
Nom IUPAC |
sodium;hexoxymethanedithioate |
InChI |
InChI=1S/C7H14OS2.Na/c1-2-3-4-5-6-8-7(9)10;/h2-6H2,1H3,(H,9,10);/q;+1/p-1 |
Clé InChI |
FNRCSECOAFDAOJ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCOC(=S)[S-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


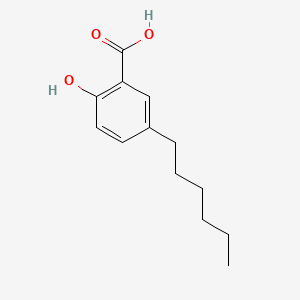
![5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-](/img/structure/B12644877.png)

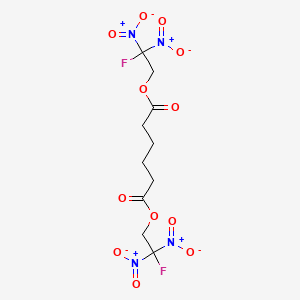
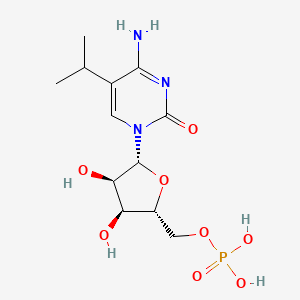
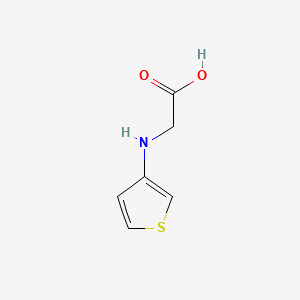
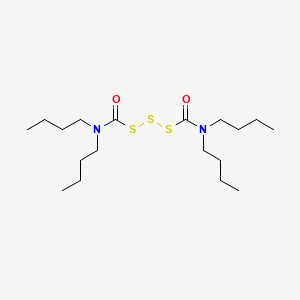
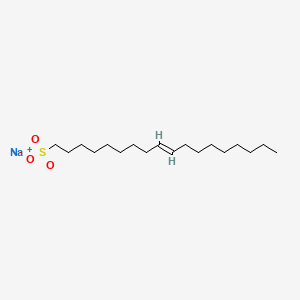
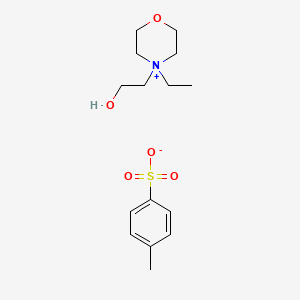
![3-[4-(1H-indazol-3-yl)triazol-1-yl]-N-propan-2-ylbenzamide](/img/structure/B12644915.png)
